molecular formula C20H11ClFNOS B2736162 (E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile CAS No. 338966-81-7

(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

Cat. No. B2736162
M. Wt: 367.82
InChI Key: KUXQUJBXVBPMTG-RVDMUPIBSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Optoelectronic Materials Development

Quinazolines and pyrimidines, structurally related to (E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant promise for creating novel optoelectronic materials. Such materials have been utilized in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives have been identified as high-efficiency phosphorescent materials for OLED applications. Furthermore, pyrimidine derivatives with specific functional groups have been explored as potential photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNOS/c21-16-5-1-13(2-6-16)11-15(12-23)18-9-10-19(25-18)20(24)14-3-7-17(22)8-4-14/h1-11H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQUJBXVBPMTG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

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